N-(4-bromophenyl)quinazolin-4-amine
Description
N-(4-Bromophenyl)quinazolin-4-amine is a quinazoline derivative featuring a quinazolin-4-amine core substituted with a para-bromophenyl group at the N4 position. This compound has been studied in the context of kinase inhibition, with structural analogs like PD153035 (AG-1517) identified as potent epidermal growth factor receptor (EGFR) inhibitors .
Properties
CAS No. |
81080-04-8 |
|---|---|
Molecular Formula |
C14H10BrN3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
N-(4-bromophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H10BrN3/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,16,17,18) |
InChI Key |
QHSMLFMOCOYDBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine
- Structure : The bromine is at the meta position of the phenyl ring, and a nitro group is introduced at position 6 of the quinazoline.
- Impact: The meta-bromo substitution alters steric and electronic interactions compared to the para isomer.
6-Bromo-N-(4-(4-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine
- Structure: A phenoxy linker connects the quinazoline to a trifluoromethyl-substituted phenyl group.
- Impact: The trifluoromethyl group increases lipophilicity and metabolic resistance. The phenoxy linker may improve solubility compared to direct phenyl substitution .
Functional Group Modifications
6,7-Dibromo-N-(4-bromophenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine (Compound 5j)
- Structure : Additional bromo groups at positions 6 and 7 on the quinazoline, a morpholine group at position 2, and partial saturation of the quinazoline ring (3,4-dihydro).
- Impact: The morpholine group enhances solubility via hydrogen bonding.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine
- Structure : Disubstituted amine (3-chloro-4-fluorophenyl and morpholinylpropyl groups) and methoxy/morpholinylpropoxy substituents on the quinazoline.
- Impact : The morpholinylpropyl and methoxy groups improve water solubility and target specificity. The chloro-fluoro substitution on the phenyl ring optimizes halogen bonding in enzyme active sites .
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Quinazoline Substituents | Amine Substituent | Molecular Weight | Key Properties |
|---|---|---|---|---|
| N-(4-Bromophenyl)quinazolin-4-amine | None | 4-Bromophenyl | 299.13 g/mol | High hydrophobicity |
| 6,7-Dibromo-N-(4-bromophenyl)-2-morpholinyl | 6,7-Dibromo, 2-morpholinyl | 4-Bromophenyl | 532.97 g/mol | Enhanced solubility (morpholine) |
| N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | 6-Nitro | 3-Bromophenyl | 344.14 g/mol | Electron-deficient core |
| 6-Bromo-N-(4-(CF₃-phenoxy)phenyl)quinazolin-4-amine | 6-Bromo | 4-(Trifluoromethylphenoxy)phenyl | 472.24 g/mol | High lipophilicity (CF₃) |
Research Findings and Trends
- Synthetic Flexibility : Suzuki-Miyaura coupling () and nucleophilic aromatic substitution () are common methods for introducing diverse substituents .
- Structure-Activity Relationships (SAR) :
- Para-substitution on the phenyl ring (e.g., bromo) improves hydrophobic interactions in kinase binding pockets.
- Morpholine or piperazine groups enhance solubility without compromising target affinity .
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase stability but may reduce bioavailability .
Preparation Methods
Nucleophilic Substitution with 4-Chloroquinazoline
The cornerstone of N-(4-bromophenyl)quinazolin-4-amine synthesis is the reaction between 4-chloroquinazoline and 4-bromoaniline. This two-step process begins with the preparation of 4-chloroquinazoline, often derived from anthranilic acid via cyclization with formamide or chlorinating agents like phosphorus oxychloride (POCl₃). Subsequent nucleophilic substitution replaces the chlorine atom with the amine group of 4-bromoaniline.
Example Procedure :
A mixture of 4-chloroquinazoline (1.0 mmol) and 4-bromoaniline (1.1 mmol) in tetrahydrofuran-isopropanol (THF-iPrOH, 1:1 v/v) is refluxed for 5 hours with catalytic HCl (0.5 mL). The precipitate is filtered and recrystallized from ethanol, yielding the target compound.
Acid-Catalyzed Amination in Protic Solvents
Acetic acid serves as both solvent and proton donor in one prevalent method. A study demonstrated that stirring 4-chloroquinazoline and 4-bromoaniline in glacial acetic acid at room temperature for 24 hours achieved a 91% yield. The acidic environment protonates the quinazoline, enhancing electrophilicity at the 4-position and facilitating amine attack.
-
Solvent : Glacial acetic acid
-
Temperature : 25°C
-
Yield : 91%
-
Purity : 98% (HPLC)
Base-Mediated Reactions in Polar Aprotic Solvents
Dimethylformamide (DMF) with triethylamine (Et₃N) as a base offers an alternative pathway. This method, conducted at room temperature, reported a 95% yield by deprotonating 4-bromoaniline to enhance its nucleophilicity.
-
Solvent : DMF
-
Base : Et₃N (2.6 mmol)
-
Time : 4 hours
-
Yield : 95%
Structural and Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Electrophilic Activation : Protonation of 4-chloroquinazoline’s nitrogen atoms increases the electrophilicity of the C4 position.
-
Nucleophilic Attack : The amine group of 4-bromoaniline displaces chloride, forming a C–N bond.
Crystallographic studies reveal that the quinazoline core remains planar, with the 4-bromophenyl group forming a dihedral angle of 56.04° relative to the imidazole ring in related structures. π–π interactions between quinazoline rings (centroid distances: 3.76–3.77 Å) and hydrogen bonding (N–H···N) stabilize the crystal lattice.
Comparative Analysis of Synthetic Methods
The table below evaluates three prominent methodologies:
Key Observations :
-
The DMF-Et₃N method offers the highest yield (95%) and shortest reaction time.
-
Acetic acid avoids toxic solvents but requires longer durations.
-
THF-iPrOH with HCl is less efficient but useful for acid-stable substrates.
Industrial and Scalability Considerations
The patent CN102993022A highlights a scalable bromoaniline synthesis using CuBr₂, achieving 95% yield with tetrahydrofuran (THF) as a solvent. While focused on precursor synthesis, this method underscores the feasibility of large-scale production for 4-bromoaniline, a critical reactant. For this compound, DMF-based protocols are preferable for industrial applications due to shorter cycles and higher yields.
Analytical Characterization
Successful synthesis is confirmed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
